6-Ethylisoquinoline

Description

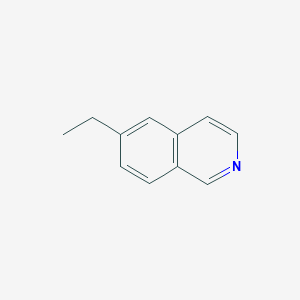

Structure

3D Structure

Properties

IUPAC Name |

6-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSNRBJQIBSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylisoquinoline is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds. The isoquinoline scaffold is a key structural motif in a multitude of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities.[1][2] The strategic placement of an ethyl group at the 6-position can significantly influence the molecule's physicochemical properties and biological interactions, making 6-Ethylisoquinoline a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to 6-Ethylisoquinoline, focusing on the Bischler-Napieralski and Pomeranz-Fritsch reactions. It offers detailed mechanistic insights, step-by-step experimental protocols, and essential characterization data to support researchers in the synthesis and application of this important molecule.

Core Synthetic Strategies

The construction of the isoquinoline core typically involves the formation of a new heterocyclic ring fused to a benzene ring. Two classical and powerful methods for achieving this are the Bischler-Napieralski and Pomeranz-Fritsch reactions. The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final product.

The Bischler-Napieralski Synthesis of 6-Ethylisoquinoline

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinolines.[3] This intramolecular electrophilic aromatic substitution is particularly effective when the aromatic ring is activated by electron-donating groups.[3]

The synthesis of 6-Ethylisoquinoline via the Bischler-Napieralski reaction commences with the appropriate starting material, N-[2-(4-ethylphenyl)ethyl]formamide. The key steps are:

-

Activation of the Amide: The formamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the carbonyl group, making it a better electrophile. This can proceed through a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[3]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the 4-ethylphenyl group then attacks the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution. The ethyl group at the para position directs the cyclization to the ortho position, leading to the formation of the 6-ethyl-3,4-dihydroisoquinoline ring system.

-

Dehydrogenation: The resulting 6-ethyl-3,4-dihydroisoquinoline is then aromatized to 6-Ethylisoquinoline. This is typically achieved through catalytic dehydrogenation using a catalyst such as palladium on carbon (Pd/C).[4][5][6][7]

The overall workflow for the Bischler-Napieralski synthesis of 6-Ethylisoquinoline is depicted in the following diagram:

Caption: Workflow for the Bischler-Napieralski synthesis of 6-Ethylisoquinoline.

Step 1: Synthesis of N-[2-(4-ethylphenyl)ethyl]formamide

-

To a solution of 2-(4-ethylphenyl)ethylamine in a suitable solvent (e.g., toluene), add an equimolar amount of formic acid.

-

Heat the mixture at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-[2-(4-ethylphenyl)ethyl]formamide, which can be purified by crystallization or chromatography.

Step 2: Bischler-Napieralski Cyclization and Dehydrogenation

-

Dissolve N-[2-(4-ethylphenyl)ethyl]formamide in a dry, high-boiling solvent such as toluene or xylene.

-

Add a dehydrating agent, for instance, 1.5 equivalents of phosphorus oxychloride (POCl₃), dropwise at 0 °C.

-

After the addition, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-ethyl-3,4-dihydroisoquinoline.

-

For the dehydrogenation step, dissolve the crude 6-ethyl-3,4-dihydroisoquinoline in a suitable solvent like toluene or decalin.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for several hours until the dehydrogenation is complete (monitored by GC-MS or TLC).

-

Cool the reaction mixture, filter off the catalyst through a pad of Celite, and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 6-Ethylisoquinoline.

Purification:

The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Pomeranz-Fritsch Synthesis of 6-Ethylisoquinoline

The Pomeranz-Fritsch reaction offers an alternative route to isoquinolines, starting from a benzaldehyde and an aminoacetaldehyde acetal.[8][9] This acid-catalyzed reaction proceeds through the formation of a Schiff base followed by cyclization.[8][10]

For the synthesis of 6-Ethylisoquinoline, the Pomeranz-Fritsch reaction would utilize 4-ethylbenzaldehyde as the starting material. The key mechanistic steps are:

-

Schiff Base Formation: 4-Ethylbenzaldehyde condenses with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form a Schiff base (an imine).

-

Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the acetal is hydrolyzed to the corresponding aldehyde, which is in equilibrium with its enol form. The aromatic ring then undergoes an intramolecular electrophilic attack on the protonated imine or a related electrophilic species, leading to the formation of the isoquinoline ring.

-

Aromatization: Subsequent elimination of water leads to the aromatic 6-Ethylisoquinoline.

The logical flow of the Pomeranz-Fritsch synthesis is outlined below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry-reaction.com [chemistry-reaction.com]

An In-depth Technical Guide to the Chemical Properties and Potential of 6-Ethylisoquinoline

For professionals in the fields of medicinal chemistry, synthetic research, and drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous alkaloids and pharmacologically active agents.[1] This guide provides a detailed technical overview of 6-Ethylisoquinoline, a specific derivative with significant potential for further investigation. By synthesizing established principles of heterocyclic chemistry with predictive data based on close structural analogs, this document serves as a foundational resource for researchers aiming to explore, synthesize, and characterize this compound.

Core Molecular Attributes and Physicochemical Profile

6-Ethylisoquinoline is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridine ring, with an ethyl substituent at the C-6 position of the benzene moiety. This substitution is critical, as it can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets compared to the parent isoquinoline structure.

The fundamental structure is visualized below, with the standard IUPAC numbering system for the isoquinoline ring.

Caption: Molecular Structure of 6-Ethylisoquinoline with IUPAC Numbering.

A summary of the core physicochemical properties is presented below. Note that while some data is derived from experimental values for the parent isoquinoline, other values are predicted based on its structure and data from close analogs like 6-methylisoquinoline.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁N | - |

| Molecular Weight | 157.21 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Extrapolated from Isoquinoline[2][3][4] |

| Boiling Point | Predicted: > 243 °C | Higher than Isoquinoline (243 °C)[4][5][6] |

| Melting Point | Not determined experimentally | - |

| Solubility | Predicted: Soluble in common organic solvents (ethanol, ether, chloroform); sparingly soluble in water | Based on Isoquinoline[2][4] |

| pKa | Predicted: ~5.4 | Slightly more basic than Isoquinoline (5.14) due to the electron-donating ethyl group[5] |

| Predicted logP | ~2.5-3.0 | Increased lipophilicity over Isoquinoline (2.08)[7] |

Proposed Synthesis via Bischler-Napieralski Reaction

The synthesis of 3,4-dihydroisoquinoline precursors, which can be readily aromatized, is efficiently achieved via the Bischler-Napieralski reaction. This method is particularly advantageous when starting from a β-phenylethylamine derivative, as the cyclization is favored by electron-donating substituents on the aromatic ring. For 6-Ethylisoquinoline, a meta-substituted phenylethylamine is the logical starting point, as cyclization will occur para to the activating ethyl group, yielding the desired 6-substituted product.

The proposed workflow involves two main stages: amide formation followed by acid-catalyzed cyclization and subsequent dehydrogenation.

Caption: Proposed workflow for the synthesis of 6-Ethylisoquinoline.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, self-contained procedure based on the principles of the Bischler-Napieralski reaction.

Materials:

-

3-Ethylphenethylamine

-

Formyl chloride (or generated in situ from formic acid and a chlorinating agent)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

10% Palladium on Carbon (Pd/C)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Procedure:

-

Amide Synthesis:

-

To a stirred solution of 3-Ethylphenethylamine (1 equivalent) in anhydrous DCM under an inert atmosphere, add anhydrous pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add formyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-Ethylphenethyl)formamide. Purification can be achieved via column chromatography if necessary.

-

-

Cyclization and Dehydrogenation:

-

Dissolve the crude amide (1 equivalent) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the formation of the dihydroisoquinoline intermediate by TLC or GC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 6M NaOH) to pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate in vacuo.

-

To the crude 6-Ethyl-3,4-dihydroisoquinoline, add 10% Pd/C (5-10 mol%) and a high-boiling solvent (e.g., decalin).

-

Heat the mixture to reflux (180-190 °C) for 8-12 hours.

-

Cool the reaction, dilute with a solvent like ethanol, and filter through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 6-Ethylisoquinoline.

-

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized 6-Ethylisoquinoline. The following data are predicted based on the known spectra of isoquinoline and its alkylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted chemical shifts are based on the parent isoquinoline spectrum, with expected shifts caused by the C-6 ethyl group.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton (Position) | δ (ppm), Multiplicity, J (Hz) |

| H-1 | ~9.2 (s) |

| H-3 | ~8.5 (d, J≈6) |

| H-4 | ~7.6 (d, J≈6) |

| H-5 | ~7.8 (d, J≈8) |

| H-7 | ~7.5 (dd, J≈8, 2) |

| H-8 | ~8.0 (d, J≈8) |

| -CH₂- (ethyl) | ~2.8 (q, J≈7.5) |

| -CH₃ (ethyl) | ~1.3 (t, J≈7.5) |

Causality Note: The ethyl group at C-6 is an electron-donating group. This is expected to cause a slight upfield (lower ppm) shift for the ortho (H-5, H-7) and para (no proton) positions relative to unsubstituted isoquinoline. The protons on the pyridine ring (H-1, H-3, H-4) should be less affected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Technique | Predicted Observation |

| EI-MS | Molecular Ion (M⁺): m/z = 157. Base Peak: Likely m/z = 142, corresponding to the loss of a methyl radical ([M-15]⁺) via benzylic cleavage, a very stable fragment. |

| ESI-MS | Protonated Molecule ([M+H]⁺): m/z = 158. |

| HRMS | Calculated for C₁₁H₁₂N⁺ ([M+H]⁺): 158.0964. This value provides unambiguous confirmation of the elemental composition. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | Aromatic C-H stretch |

| 2970-2850 | Aliphatic C-H stretch (ethyl group) |

| 1620-1580 | C=N and C=C aromatic ring stretches |

| ~1500 | Aromatic C=C stretch |

| ~830 | C-H out-of-plane bend (indicative of 1,2,4-trisubstitution pattern) |

Chemical Reactivity

The reactivity of 6-Ethylisoquinoline is governed by the electronic nature of the fused heterocyclic system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich, favoring electrophilic substitution.

Note: The DOT script above is conceptual. A proper diagram would require overlaying arrows on an actual image of the molecule.

Caption: Primary sites for nucleophilic and electrophilic attack on 6-Ethylisoquinoline.

-

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, and sulfonation will occur on the benzene ring. The pyridine ring is deactivated towards electrophiles. Substitution is directed to the C-5 and C-8 positions, analogous to the parent isoquinoline.[4]

-

Nucleophilic Substitution: The electron-deficient pyridine ring is activated for nucleophilic attack, primarily at the C-1 position.[4] Reactions like the Chichibabin reaction (amination) would be expected to proceed at this site.

-

Basicity: The lone pair on the nitrogen atom imparts basic properties, allowing for the formation of stable salts with acids.[4] The electron-donating ethyl group slightly enhances this basicity compared to isoquinoline.

Potential Applications in Drug Development and Materials Science

The isoquinoline core is a cornerstone in pharmacology. Derivatives have demonstrated a vast array of biological activities, making 6-Ethylisoquinoline an attractive scaffold for library synthesis and screening.

-

Anticancer Agents: Many isoquinoline alkaloids and synthetic derivatives exhibit potent antiproliferative effects by targeting microtubules, topoisomerases, or critical signaling pathways.[1]

-

Antimicrobial and Antiviral Agents: The isoquinoline framework is present in compounds with significant antibacterial, antifungal, and antiviral properties.[8]

-

CNS-Active Agents: The structural similarity to certain neurotransmitters has led to the development of isoquinoline-based compounds with effects on the central nervous system.

-

Materials Science: The rigid, planar, and electron-rich nature of the isoquinoline system makes it a candidate for incorporation into organic electronics, dyes, and advanced materials.[2]

The introduction of the C-6 ethyl group provides a synthetic handle and a point of modulation for structure-activity relationship (SAR) studies. It can improve binding affinity through hydrophobic interactions, alter metabolic profiles, and fine-tune the overall pharmacological properties of a lead compound.

Safety and Handling

While no specific MSDS for 6-Ethylisoquinoline is available, data from isoquinoline and its analogs suggest the following precautions:

-

Hazards: Likely to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This guide provides a comprehensive, albeit partially predictive, overview of 6-Ethylisoquinoline. It is intended to serve as a catalyst for further experimental work, providing the theoretical and practical framework necessary for researchers to synthesize, characterize, and ultimately unlock the potential of this valuable chemical entity.

References

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 29, 2026, from [Link]

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved January 29, 2026, from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 29, 2026, from [Link]

-

Chemical Properties of Isoquinoline (CAS 119-65-3). (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]

-

Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

-

6-Methylisoquinoline. (n.d.). CAS Common Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 6. Isoquinoline 97 119-65-3 [sigmaaldrich.com]

- 7. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

An In-depth Technical Guide to 6-Methylisoquinoline

An Important Note on the Topic: Initial research for "6-Ethylisoquinoline" did not yield a specific Chemical Abstracts Service (CAS) number or substantial technical data, suggesting it is not a widely studied or commercially available compound. Therefore, this guide has been pivoted to the closely related and well-documented analogue, 6-Methylisoquinoline (CAS Number: 42398-73-2) , to ensure scientific accuracy and a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

6-Methylisoquinoline is a heterocyclic aromatic organic compound and a derivative of isoquinoline. The isoquinoline scaffold is a prominent structural motif found in numerous natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. The presence and position of the methyl group on the isoquinoline core can significantly influence the molecule's physicochemical properties, biological activity, and potential applications in medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis, properties, and applications of 6-Methylisoquinoline, offering a valuable resource for professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-Methylisoquinoline is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 42398-73-2 | [1] |

| Molecular Formula | C₁₀H₉N | [2] |

| Molecular Weight | 143.19 g/mol | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 6-methylisoquinoline | [3] |

| SMILES | CC1=CC2=C(C=C1)C=NC=C2 | [3] |

| InChI | 1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3 | [2] |

| InChIKey | PPEJLOXOMBAXES-UHFFFAOYSA-N | [2] |

Synthesis of 6-Methylisoquinoline

The synthesis of substituted isoquinolines like 6-Methylisoquinoline can be achieved through various established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational in isoquinoline synthesis.

Conceptual Synthetic Workflow: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. This approach is particularly valuable for introducing substituents on the benzene ring.

Caption: Bischler-Napieralski synthesis pathway for 6-Methylisoquinoline.

Experimental Protocol: A Generalized Bischler-Napieralski Synthesis

Step 1: Amide Formation

-

To a solution of m-tolylethylamine in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine) and cool the mixture in an ice bath.

-

Slowly add an acylating agent, such as formyl chloride, to the cooled solution.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(m-tolylethyl)formamide.

Step 2: Cyclization and Dehydrogenation

-

Dissolve the crude amide in a suitable solvent (e.g., toluene or acetonitrile).

-

Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude 3,4-dihydro-6-methylisoquinoline is then dissolved in a high-boiling point solvent (e.g., xylene or decalin), and a dehydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

-

The mixture is heated at reflux for several hours.

-

After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield crude 6-Methylisoquinoline, which can be further purified by column chromatography or recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzene and pyridine rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrogen atom and the electron-donating methyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts will be indicative of their position within the aromatic system and proximity to the nitrogen and methyl substituents.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum of 6-Methylisoquinoline would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Methylisoquinoline (m/z = 143). Fragmentation patterns would likely involve the loss of a hydrogen atom or the methyl group.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system.[4]

The introduction of a methyl group at the 6-position can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent isoquinoline molecule. While specific research on the pharmacological profile of 6-Methylisoquinoline is limited in publicly accessible literature, it serves as a valuable building block and starting point for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas of Interest:

-

Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent anticancer properties.

-

Antimicrobial Agents: The isoquinoline nucleus is present in several compounds with antibacterial and antifungal activities.

-

Neuropharmacological Agents: The structural similarity of the isoquinoline core to certain neurotransmitters has led to the exploration of its derivatives for neurological disorders.

Signaling Pathways and Mechanisms of Action

The biological activity of isoquinoline derivatives is diverse and depends on their specific substitution patterns. They have been shown to interact with various signaling pathways. For instance, some isoquinoline alkaloids can intercalate with DNA, inhibit topoisomerase enzymes, or modulate the activity of protein kinases. The specific molecular targets and signaling pathways affected by 6-Methylisoquinoline would require dedicated biological screening and mechanistic studies.

Caption: Potential mechanisms of action for isoquinoline derivatives.

Safety and Handling

Based on the available safety data for 6-Methylisoquinoline, the following precautions should be observed:

-

Hazard Classifications: Acute toxicity (dermal and oral), skin irritation, eye irritation, and potential for long-term adverse effects in the aquatic environment.[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).[2]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle 6-Methylisoquinoline in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Methylisoquinoline represents a key substituted isoquinoline with established chemical properties and synthetic accessibility. While direct and extensive pharmacological data for this specific compound are not widely published, its structural relationship to a class of molecules with profound biological importance makes it a compound of significant interest for further investigation. This technical guide provides a foundational understanding of 6-Methylisoquinoline, serving as a valuable starting point for researchers and developers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

-

CAS Common Chemistry. 6-Methylisoquinoline. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 42398-73-2 Name. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

The Good Scents Company. 6-methyl quinoline. [Link]

-

PubChem. 6-Methylisoquinoline. [Link]

-

PubChem. 1-Methylisoquinoline. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 6-methylisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Methylisoquinoline | C10H9N | CID 640959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethylisoquinoline: An In-depth Technical Guide for Research and Development

This technical guide offers a comprehensive overview of 6-Ethylisoquinoline, a substituted heterocyclic aromatic compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, synthesis, analytical characterization, and its potential within medicinal chemistry. The content synthesizes fundamental chemical principles with practical, field-proven insights to provide a self-validating framework for its study and application.

Core Molecular Profile of 6-Ethylisoquinoline

6-Ethylisoquinoline belongs to the isoquinoline family, which are structural isomers of quinoline. The presence of an ethyl substituent at the 6-position modifies the electronic and steric properties of the parent isoquinoline ring, influencing its chemical reactivity and biological interactions.

Fundamental Chemical Identity

A precise understanding of the molecular formula, weight, and structure is the bedrock of all chemical and biological investigations.

-

Chemical Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

Structure:

Physicochemical Characteristics

The physicochemical properties of a molecule are critical for predicting its behavior in experimental and biological systems, from solubility to membrane permeability. As experimental data for 6-Ethylisoquinoline is limited, the following table includes predicted values and experimental data from the closely related compound, 6-methylquinoline, for comparative purposes.

| Property | Predicted Value (6-Ethylisoquinoline) | Experimental Value (6-Methylquinoline) | Reference |

| Boiling Point | ~258-273 °C | 258.6 °C at 760 mmHg | N/A |

| Density | ~1.05 g/cm³ | 1.0654 g/mL at 20 °C | [1] |

| pKa | ~5.5 | N/A | N/A |

| LogP | ~2.9 | 2.6 | [1] |

These properties suggest that 6-Ethylisoquinoline is a weakly basic, lipophilic compound with low water solubility.

Synthesis and Mechanistic Rationale

The construction of the isoquinoline scaffold is a well-established area of organic synthesis. The Bischler-Napieralski reaction is a classic and robust method for preparing 1-substituted-3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines.[2]

Synthetic Pathway: The Bischler-Napieralski Approach

This powerful intramolecular electrophilic aromatic substitution reaction provides a reliable route to the isoquinoline core.[2] The causality behind each step is critical for ensuring reaction success and purity of the final product.

Experimental Protocol: Synthesis of 6-Ethylisoquinoline

-

Amide Formation: The synthesis begins with the acylation of a suitable phenethylamine. Specifically, 2-(4-ethylphenyl)ethanamine is reacted with propionyl chloride in an inert solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like triethylamine. This prevents unwanted side reactions and efficiently yields N-(2-(4-ethylphenyl)ethyl)propanamide.

-

Intramolecular Cyclization: The resulting amide undergoes cyclization using a dehydrating agent, typically phosphorus oxychloride (POCl₃), under reflux. This step is the core of the Bischler-Napieralski reaction, where the amide is converted to an electrophilic nitrilium ion intermediate that is subsequently attacked by the electron-rich aromatic ring to form the dihydroisoquinoline ring system.

-

Aromatization: The dihydroisoquinoline intermediate is then dehydrogenated to the stable aromatic 6-Ethylisoquinoline. This is commonly achieved using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like xylene, which facilitates the elimination of hydrogen gas.

-

Purification: The final product is purified from the reaction mixture using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 6-Ethylisoquinoline.

Caption: Synthetic workflow for 6-Ethylisoquinoline via the Bischler-Napieralski reaction.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized 6-Ethylisoquinoline, a multi-technique analytical approach is essential. This creates a self-validating system where data from each method corroborates the others.

Predicted Spectroscopic Data

While experimental spectra for 6-Ethylisoquinoline are not widely published, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core and the protons of the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-1 |

| ~8.4 | d | 1H | H-3 |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-8 |

| ~7.5 | s | 1H | H-5 |

| ~7.4 | dd | 1H | H-7 |

| ~2.8 | q | 2H | -CH₂- (ethyl) |

| ~1.3 | t | 3H | -CH₃ (ethyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~143 | C-3 |

| ~138 | C-6 |

| ~136 | C-4a |

| ~130 | C-8 |

| ~128 | C-5 |

| ~127 | C-7 |

| ~126 | C-8a |

| ~120 | C-4 |

| ~29 | -CH₂- (ethyl) |

| ~16 | -CH₃ (ethyl) |

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 157. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a prominent peak at m/z = 142, followed by further fragmentation of the isoquinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups present in 6-Ethylisoquinoline.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C and C=N stretch (aromatic ring) |

| 1500-1400 | C=C stretch (aromatic ring) |

| 850-800 | C-H bend (out-of-plane) |

Applications in Medicinal Chemistry and Drug Discovery

Isoquinoline alkaloids are a significant class of naturally occurring compounds with a wide range of biological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory effects.[3] Synthetic isoquinoline derivatives are therefore of great interest in drug discovery as they can be designed to interact with specific biological targets.[4]

Potential as a Bioactive Scaffold

The 6-Ethylisoquinoline core can serve as a versatile scaffold for the development of new therapeutic agents. The ethyl group provides a lipophilic handle that can be optimized for binding to target proteins. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring system can participate in π-stacking interactions.

Future Directions in Drug Development

Derivatives of 6-Ethylisoquinoline could be synthesized and screened for a variety of biological activities. For example, they could be investigated as inhibitors of enzymes such as kinases or as ligands for G-protein coupled receptors. The modular nature of the synthesis allows for the facile introduction of various substituents at different positions of the isoquinoline ring, enabling the exploration of structure-activity relationships (SAR).

Caption: A conceptual workflow for drug discovery starting from the 6-Ethylisoquinoline scaffold.

Conclusion

6-Ethylisoquinoline represents a promising, yet underexplored, molecular scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its fundamental properties, a robust synthetic strategy, and a framework for its analytical characterization. The insights into its potential applications in drug discovery are intended to stimulate further research into this and related isoquinoline derivatives. As with all scientific endeavors, the principles of rigorous synthesis, thorough characterization, and systematic biological evaluation are paramount to unlocking the full potential of such compounds.

References

-

Czarnocki, Z., MacLean, D. B., & Szarek, W. A. (2010). Asymmetric Synthesis of Isoquinoline Alkaloids: (R)‐ and (S)‐2‐Ethoxycarbonyl‐1‐Formyl‐6, 7‐Dimethoxy‐1,2,3,4‐Tetrahydroisoquinoline as Versatile Precursors. Helvetica Chimica Acta, 93(9), 1813-1823. [Link]

-

Shang, X. F., Yang, C. J., Morris-Natschke, S. L., Li, J. C., Yin, X. D., Liu, Y. Q., ... & Lee, K. H. (2021). Biologically active isoquinoline alkaloids covering 2014–2018. Medicinal research reviews, 41(1), 336-393. [Link]

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]

-

Chen, J., Wang, X., & Zhu, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13. [Link]

-

Singh, R., & Geetanjali. (2018). Bioactivity and in silico studies of isoquinoline and related alkaloids as promising antiviral agents: an insight. RSC advances, 8(61), 34963-34986. [Link]

-

Szymański, P., Mikiciuk-Olasik, E., & Wesołowska, O. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5347. [Link]

-

Verma, A., & Singh, D. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 14(5), 785-829. [Link]

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. From its fundamental properties and synthesis to its characterization and potential applications, this document serves as a detailed resource for professionals in the field.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds with significant biological activities.[3] The isoquinoline nucleus is present in numerous pharmaceuticals, highlighting its importance as a privileged scaffold in drug discovery.[3][4] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5]

Nomenclature and Structure of 6-Ethylisoquinoline

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-Ethylisoquinoline . The structure consists of an isoquinoline ring system with an ethyl group substituted at the 6-position of the benzene ring component.

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

Structure:

Caption: Chemical structure of 6-Ethylisoquinoline.

Synthesis of 6-Ethylisoquinoline

Representative Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[6] This method is particularly effective for arenes with electron-donating groups.[6] The general mechanism proceeds through an initial dehydration of the amide, followed by an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline, which can then be aromatized.

Reaction Scheme:

Caption: Proposed synthesis of 6-Ethylisoquinoline via the Bischler-Napieralski reaction.

Representative Experimental Protocol (Adapted from similar syntheses):

-

Acylation: To a solution of p-ethylphenethylamine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), slowly add acetyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-(p-Ethylphenethyl)acetamide by column chromatography.

-

Cyclization: To the purified amide, add phosphorus oxychloride (POCl₃) and heat the mixture under reflux. The reaction progress should be monitored by TLC.

-

Aromatization: After completion of the cyclization, carefully quench the reaction mixture with ice-water and basify with a suitable base (e.g., ammonium hydroxide). Extract the product with an organic solvent. The resulting dihydroisoquinoline can be aromatized by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.

-

Final Purification: Purify the final product, 6-Ethylisoquinoline, by column chromatography or distillation under reduced pressure.

Physicochemical Properties

Specific experimental data for the physical properties of 6-Ethylisoquinoline are not widely reported. However, based on the properties of isoquinoline and related substituted compounds like 6-methylquinoline, the following can be expected:

| Property | Expected Value/Description |

| Appearance | Colorless to pale yellow liquid or low-melting solid.[1][7] |

| Odor | Characteristic pungent, quinoline-like odor.[1][7] |

| Boiling Point | Expected to be slightly higher than that of isoquinoline (242-243 °C).[1][5] |

| Melting Point | Likely a low-melting solid, similar to isoquinoline (26-28 °C).[1][5] |

| Solubility | Sparingly soluble in water, but soluble in common organic solvents and dilute acids.[1] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-1 |

| ~8.5 | d | 1H | H-3 |

| ~7.8-8.0 | m | 2H | H-4, H-8 |

| ~7.5-7.7 | m | 2H | H-5, H-7 |

| ~2.8 | q | 2H | -CH₂- (ethyl) |

| ~1.3 | t | 3H | -CH₃ (ethyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the eleven carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~143 | C-3 |

| ~136 | C-4a |

| ~130 | C-8a |

| ~128-130 | Aromatic CH |

| ~125-128 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~29 | -CH₂- (ethyl) |

| ~15 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the ethyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2970-2850 | Aliphatic C-H stretch |

| 1620-1580 | Aromatic C=C stretch |

| 1500-1400 | Aromatic C=C stretch |

| 850-800 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Data:

| m/z | Assignment |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M-CH₃]⁺ |

| 129 | [M-C₂H₄]⁺ |

Potential Applications and Biological Activity

Isoquinoline and its derivatives are of significant interest in drug development due to their wide range of biological activities.[3][4][5] While specific studies on the biological profile of 6-Ethylisoquinoline are limited, the isoquinoline scaffold is known to be a key component in compounds with:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial and Antifungal Activity: The isoquinoline nucleus is found in numerous compounds with antibacterial and antifungal properties.[8]

-

Anti-inflammatory and Analgesic Effects: Certain isoquinoline derivatives have shown promise in modulating inflammatory pathways and providing pain relief.[5]

-

Antiviral Properties: Research has indicated the potential of isoquinoline-related alkaloids in combating viral infections.[4]

The introduction of an ethyl group at the 6-position may influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Further research is warranted to explore the specific therapeutic potential of 6-Ethylisoquinoline.

Safety and Handling

Detailed safety information for 6-Ethylisoquinoline is not available. However, based on the data for isoquinoline and related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isoquinoline itself is harmful if swallowed and toxic in contact with skin.[4]

Conclusion

6-Ethylisoquinoline is a valuable compound for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, synthesis, and predicted physicochemical and spectroscopic properties. The established biological importance of the isoquinoline scaffold suggests that 6-Ethylisoquinoline and its derivatives are promising candidates for future drug discovery and development efforts.

References

-

Centurion University. Synthesis of isoquinolines - CUTM Courseware. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(10), 1955–1958. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Shang, X. F., Yang, C. J., Morris-Natschke, S. L., Li, J. C., Yin, X. D., Liu, Y. Q., Guo, X., Peng, J. W., Goto, M., Zhang, J. Y., & Lee, K. H. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal research reviews, 40(6), 2212–2289. [Link]

-

Singh, I. P., & Chawla, A. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules (Basel, Switzerland), 27(15), 4945. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Georg Thieme Verlag KG. Product Class 5: Isoquinolines. [Link]

-

Gherman, C., Vlase, L., & Oniga, I. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants (Basel, Switzerland), 11(9), 1166. [Link]

-

mzCloud. 6 Methylquinoline. [Link]

-

Zablotskaya, A., Kachalova, M., Shestakova, I., & Lukevics, E. (2018). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Chemistry of Heterocyclic Compounds, 54(1), 100-104. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7059, 6-Methylquinoline. [Link]

-

National Institute of Standards and Technology. Isoquinoline in NIST Chemistry WebBook. [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15592, 1-Methylisoquinoline. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. ias.ac.in [ias.ac.in]

Introduction: The Significance of 6-Ethylisoquinoline and its Solubility Profile

An In-depth Technical Guide to the Solubility of 6-Ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

6-Ethylisoquinoline is an aromatic heterocyclic compound belonging to the isoquinoline family. The isoquinoline nucleus is a critical scaffold in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.[1] The addition of an ethyl group at the 6-position modifies the molecule's lipophilicity and electronic properties, potentially influencing its pharmacological activity and, crucially, its physicochemical properties.

Understanding the solubility of a compound like 6-Ethylisoquinoline is fundamental to its application in drug discovery and development. Solubility dictates a compound's bioavailability, influences formulation strategies, and is a critical parameter in absorption, distribution, metabolism, and excretion (ADMET) profiling.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted solubility characteristics of 6-Ethylisoquinoline, the theoretical principles governing its behavior, and robust, self-validating protocols for its experimental determination.

Physicochemical Properties: A Predictive Analysis

Table 1: Comparison of Physicochemical Properties of Isoquinoline and Predicted Properties for 6-Ethylisoquinoline

| Property | Isoquinoline (Experimental Data) | 6-Ethylisoquinoline (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₇N | C₁₁H₁₁N | Addition of a C₂H₄ group. |

| Molecular Weight | 129.16 g/mol [4] | 157.21 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless oily liquid or hygroscopic platelets[4] | Likely a pale yellow liquid or low-melting solid | Increased molecular weight may raise the melting point. |

| Boiling Point | 242-243 °C[5] | > 243 °C | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| logP | 2.08 - 2.14[5][6] | ~2.8 - 3.2 | The addition of an ethyl group significantly increases lipophilicity. |

| pKa (of conjugate acid) | 5.14 - 5.42[4][5] | ~5.2 - 5.5 | The ethyl group is weakly electron-donating, which should slightly increase the basicity of the ring nitrogen. |

| Aqueous Solubility | 2.81 - 5 g/L (practically insoluble)[5][6] | < 2.8 g/L | The increased hydrophobicity from the ethyl group will decrease solubility in water. |

Core Principles Governing Solubility

The solubility of 6-Ethylisoquinoline is governed by the interplay of its structural features with the properties of the solvent, based on the principle of "like dissolves like."[7]

-

Molecular Structure: 6-Ethylisoquinoline possesses a large, non-polar aromatic system (the fused benzene and pyridine rings) and a hydrophobic ethyl group. This is countered by a single polar feature: the basic nitrogen atom in the isoquinoline ring. This nitrogen atom is a hydrogen bond acceptor, allowing for some interaction with protic solvents.

-

Solvent Polarity: Due to its predominantly non-polar character, 6-Ethylisoquinoline is expected to be readily soluble in common organic solvents such as ethanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[6] Conversely, its solubility in water is predicted to be low.

-

pH-Dependence: As a weak base, the aqueous solubility of 6-Ethylisoquinoline will be highly dependent on pH.[8] In acidic solutions, the nitrogen atom will be protonated, forming the 6-ethylisoquinolinium cation. This ionic species has a much greater affinity for polar water molecules, leading to a significant increase in solubility.

Caption: pH-dependent equilibrium of 6-Ethylisoquinoline.

Authoritative Protocols for Experimental Determination

To move from prediction to empirical data, rigorous and standardized experimental protocols are required. The following methods represent self-validating systems for accurately determining the solubility and pKa of 6-Ethylisoquinoline.

Experimental Workflow Overview

The logical flow for characterizing a novel compound like 6-Ethylisoquinoline involves first determining its pKa, as this value is critical for designing and interpreting pH-dependent solubility studies. Thermodynamic solubility is then determined in various media.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 7. chem.ws [chem.ws]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 6-Ethylisoquinoline: Emphasis on Melting Point Determination

For distribution to: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical characterization of 6-ethylisoquinoline, with a primary focus on the principles and methodologies for determining its melting point. As a novel derivative within the esteemed isoquinoline family—a scaffold of significant interest in medicinal chemistry—the precise determination of its physical properties, such as the melting point, is a critical first step in its development as a potential pharmaceutical agent. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

The Isoquinoline Scaffold: A Cornerstone in Medicinal Chemistry

The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of natural products, most notably in alkaloids such as morphine and papaverine, and has been a fertile ground for the discovery of new therapeutic agents. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, influencing its solubility, membrane permeability, and interaction with biological targets. The introduction of an ethyl group at the 6-position of the isoquinoline nucleus, creating 6-ethylisoquinoline, represents a modification that can significantly impact these properties.

Physicochemical Properties of Isoquinoline and its Derivatives: A Comparative Overview

While experimental data for 6-ethylisoquinoline is not widely available, we can infer its likely properties by examining the parent compound, isoquinoline, and its closely related derivatives. This comparative analysis is crucial for designing appropriate experimental conditions for characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isoquinoline | C₉H₇N | 129.16 | 26-28[1] | 242-243[1] |

| 6-Methylisoquinoline | C₁₀H₉N | 143.18 | Not available | Not available |

| 1-Ethylisoquinoline | C₁₁H₁₁N | 157.21 | Not available | Not available |

| 6-Ethylisoquinoline | C₁₁H₁₁N | 157.21 | To be determined | To be determined |

The melting point of a compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For isoquinoline, the melting point is relatively low, at 26-28 °C, indicating that it exists as a low-melting solid or a liquid at room temperature[1]. The addition of a methyl group at the 6-position in 6-methylisoquinoline is expected to alter the melting point due to changes in molecular symmetry and intermolecular packing. Similarly, the introduction of an ethyl group in 6-ethylisoquinoline will further influence these properties.

The Critical Role of Melting Point Determination in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a critical parameter that influences:

-

Purity Assessment: A sharp and well-defined melting point range is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting point range.

-

Solid-State Characterization: The melting point is a key characteristic of a specific crystalline form (polymorph) of a compound. Different polymorphs can have different melting points, solubilities, and bioavailabilities.

-

Formulation Development: The melting point affects the choice of formulation strategies, such as hot-melt extrusion or spray drying.

-

Stability Studies: A low melting point may indicate potential stability issues at elevated storage temperatures.

Experimental Protocol for the Determination of 6-Ethylisoquinoline's Melting Point

The following protocol outlines a robust method for the accurate determination of the melting point of a novel compound like 6-ethylisoquinoline.

Instrumentation

A modern digital melting point apparatus with a video monitoring system is recommended for accurate and reproducible results. These instruments offer precise temperature control and digital image capture of the melting process.

Sample Preparation

-

Ensure Purity: The 6-ethylisoquinoline sample must be purified prior to melting point determination. Common purification techniques for isoquinoline derivatives include column chromatography and recrystallization.

-

Thorough Drying: The purified sample must be thoroughly dried to remove any residual solvents, which can depress the melting point. Drying under high vacuum is recommended.

-

Sample Loading: Finely powder the crystalline sample and pack it into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

Measurement Procedure

-

Initial Rapid Screening: Perform a preliminary rapid heating of the sample to determine an approximate melting range. This will save time during the precise measurement.

-

Precise Measurement: For the accurate determination, set the starting temperature of the apparatus to approximately 10-15 °C below the estimated melting point.

-

Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of 6-ethylisoquinoline.

Caption: Workflow for the determination and analysis of the melting point of 6-Ethylisoquinoline.

Safety Considerations for Handling Isoquinoline Derivatives

Isoquinoline and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: Isoquinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer[2]. Similar hazards should be assumed for 6-ethylisoquinoline until comprehensive toxicological data is available.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling isoquinoline derivatives.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The determination of the melting point of 6-ethylisoquinoline is a fundamental and indispensable step in its journey from a novel chemical entity to a potential therapeutic agent. While a definitive melting point for this compound is not yet reported in the literature, this guide provides a robust framework for its experimental determination and interpretation. By following the detailed protocols and adhering to the safety guidelines outlined herein, researchers can ensure the generation of high-quality, reliable data that will be crucial for the subsequent stages of drug development. The insights gained from the precise characterization of 6-ethylisoquinoline will contribute to the broader understanding of the structure-property relationships within the versatile and pharmacologically significant isoquinoline family.

References

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

-

PENTA. Quinoline - SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Boiling Point of 6-Ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone for innovation, particularly in the realms of medicinal chemistry and materials science. The strategic functionalization of the isoquinoline scaffold allows for the fine-tuning of its physicochemical properties, tailoring it for specific biological targets or material applications. Among these derivatives, 6-Ethylisoquinoline presents a unique profile. Its boiling point, a fundamental physical constant, is a critical parameter that dictates its behavior in purification processes, formulation development, and reaction kinetics. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive understanding of the boiling point of 6-Ethylisoquinoline, addressing the current landscape of available data and outlining robust methodologies for its precise determination.

Introduction to 6-Ethylisoquinoline: A Molecule of Interest

Isoquinoline, a structural isomer of quinoline, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This core structure is prevalent in a vast array of natural products, most notably in alkaloids such as papaverine and morphine. The introduction of an ethyl group at the 6-position of the isoquinoline nucleus, to form 6-Ethylisoquinoline, significantly modifies the electronic and steric properties of the parent molecule. This substitution can influence intermolecular forces, solubility, and, most importantly for this guide, its boiling point. While extensive data exists for isoquinoline itself, specific experimental values for many of its derivatives, including 6-Ethylisoquinoline, are not always readily available in the public domain. This necessitates a foundational understanding of the principles governing boiling points and the methodologies to determine them.

Physicochemical Properties and the Significance of the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is a direct reflection of the strength of intermolecular forces. For 6-Ethylisoquinoline, these forces are primarily:

-

Van der Waals Forces: These are the primary intermolecular forces for nonpolar molecules and the nonpolar regions of polar molecules. The ethyl group in 6-Ethylisoquinoline increases the surface area and polarizability of the molecule compared to isoquinoline, leading to stronger London dispersion forces.

-

Dipole-Dipole Interactions: The presence of the nitrogen atom in the isoquinoline ring introduces a dipole moment. These permanent dipoles lead to attractive interactions between molecules.

The boiling point is a critical parameter in several stages of research and development:

-

Purification: Distillation, a common method for purifying liquid compounds, relies on differences in boiling points.

-

Reaction Engineering: Understanding the boiling point is crucial for selecting appropriate reaction temperatures and preventing loss of material.

-

Formulation and Drug Delivery: The volatility of a compound, which is related to its boiling point, can affect its stability and delivery characteristics.

Boiling Point of Isoquinoline and Related Compounds: Establishing a Baseline

While a definitive, experimentally verified boiling point for 6-Ethylisoquinoline is not prominently reported in standard chemical databases, we can infer a reasonable estimate by examining the parent compound, isoquinoline, and related substituted heterocycles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Isoquinoline | C₉H₇N | 129.16 | 242-243 |

| Quinoline | C₉H₇N | 129.16 | 237 |

| 6-Methylquinoline | C₁₀H₉N | 143.18 | 259-261 |

| 1-Ethylisoquinoline | C₁₁H₁₁N | 157.21 | Not available |

Data compiled from various chemical suppliers and databases.[1][2][3]

The boiling point of isoquinoline is approximately 242-243 °C.[1][2][4] The addition of an alkyl group to an aromatic ring generally increases the boiling point due to increased van der Waals forces. For instance, the boiling point of 6-methylquinoline is higher than that of quinoline.[3] Based on these trends, it is logical to predict that the boiling point of 6-Ethylisoquinoline will be higher than that of isoquinoline. The addition of the ethyl group (C₂H₅) increases the molecular weight and surface area more significantly than a methyl group, suggesting a boiling point likely in the range of 265-280 °C under atmospheric pressure. However, this remains an educated estimation, and experimental verification is paramount for any application requiring high precision.

Methodologies for Boiling Point Determination

To address the absence of established data, this section provides detailed protocols for the experimental and computational determination of the boiling point of 6-Ethylisoquinoline.

Experimental Determination

The choice of experimental method depends on the quantity of the sample available and the required accuracy.

This is the most direct and common method for determining the boiling point of a liquid.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.

Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sufficient quantity of 6-Ethylisoquinoline (e.g., 5-10 mL) and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Observe the condensation ring of the vapor rising up the apparatus. The boiling point is the temperature at which the vapor is in equilibrium with the boiling liquid, and this is read from the thermometer when the temperature stabilizes as the distillate is collected at a steady rate.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not exactly 760 mmHg, a correction must be applied using a nomograph or the Clausius-Clapeyron equation.

This method is ideal when only a small amount of the substance is available.

Principle: A small amount of the liquid is heated in a capillary tube along with a smaller, inverted capillary. The boiling point is the temperature at which a steady stream of bubbles emerges from the inner capillary.

Protocol:

-

Sample Preparation: Seal one end of a small capillary tube. Introduce a small amount of 6-Ethylisoquinoline into a larger sample tube. Place the sealed capillary, open end down, into the liquid.

-

Apparatus Setup: Attach the sample tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with high-boiling silicone oil).

-

Heating: Heat the bath slowly and evenly.

-

Observation: As the temperature rises, air trapped in the inner capillary will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inner capillary.

-

Cooling and Confirmation: Remove the heat source and allow the bath to cool. The temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary is the boiling point.

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination.

Computational Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of the boiling point.

Principle: Quantitative Structure-Property Relationship (QSPR) models use the molecular structure of a compound to predict its physicochemical properties. These models are trained on large datasets of compounds with known properties.

Methodology:

-

Software: Utilize computational chemistry software packages such as ACD/Labs Percepta, ChemDraw, or open-source platforms that incorporate QSPR models.

-

Input: Draw the chemical structure of 6-Ethylisoquinoline or input its SMILES string (CCc1ccc2cc[n+]cc2c1).

-

Calculation: Run the boiling point prediction module. The software will calculate various molecular descriptors (e.g., molecular weight, surface area, polarizability, topological indices) and use a pre-existing model to estimate the boiling point.

-

Validation: It is crucial to assess the reliability of the prediction by comparing the software's predictions for known, structurally similar compounds (like isoquinoline and its other alkylated derivatives) against their experimental values.

Conclusion and Future Directions

The boiling point of 6-Ethylisoquinoline, while not readily documented, is a fundamental property essential for its synthesis, purification, and application. Based on the properties of the parent isoquinoline molecule and the expected effects of ethyl substitution, a boiling point in the range of 265-280 °C is anticipated. This guide provides robust, detailed methodologies for the precise experimental determination and computational prediction of this value. For researchers and developers working with this and other novel isoquinoline derivatives, the systematic application of these techniques is a cornerstone of good scientific practice, ensuring data integrity and enabling the seamless transition from laboratory-scale research to larger-scale applications. The experimental determination of the boiling point of 6-Ethylisoquinoline and its publication would be a valuable contribution to the chemical literature.

References

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Scanned Document. Physical Properties. [Link]

-

PubChem. 1-Ethylisoquinoline. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

-